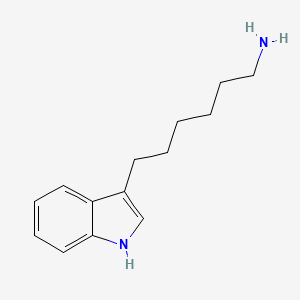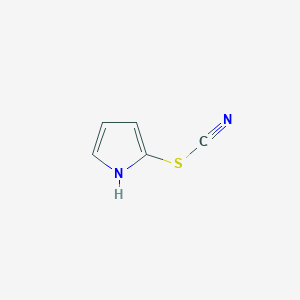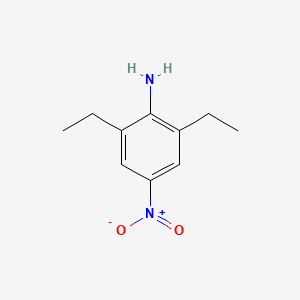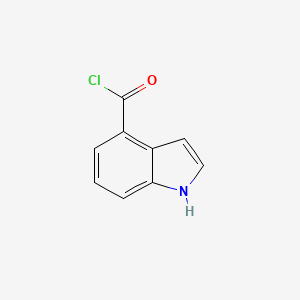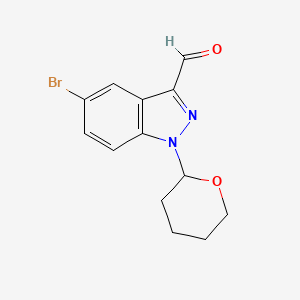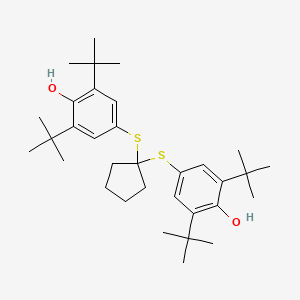
2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 1-(2,3-dimethylphenyl)piperazine with bromoacetyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-(2,3-dimethylphenyl)piperazine in an appropriate solvent such as dichloromethane.
- Add bromoacetyl bromide dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the production.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2,4-dimethylphenyl)ethanone
- 1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone
Uniqueness
2-Bromo-1-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethanone is unique due to the presence of both a bromine atom and a piperazine ring, which confer distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other similar compounds, making it a valuable target for further research and development.
特性
分子式 |
C14H19BrN2O |
|---|---|
分子量 |
311.22 g/mol |
IUPAC名 |
2-bromo-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19BrN2O/c1-11-4-3-5-13(12(11)2)16-6-8-17(9-7-16)14(18)10-15/h3-5H,6-10H2,1-2H3 |
InChIキー |
VYEFKYVNMSNIRP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CBr)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
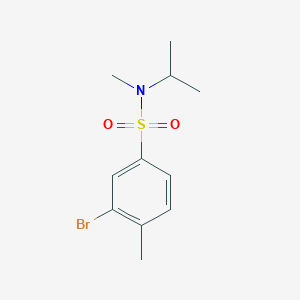
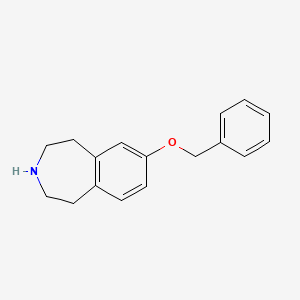
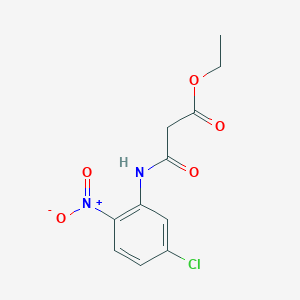
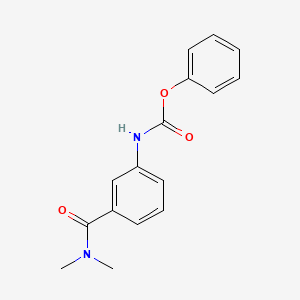
![3,6-Dioxatricyclo[5.4.0.0,2,4]undeca-1(11),7,9-triene](/img/structure/B8705940.png)

